molecular formula C12H13NOS B2389552 [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol CAS No. 1488795-66-9

[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol

Cat. No.: B2389552
CAS No.: 1488795-66-9
M. Wt: 219.3
InChI Key: PZBPPNTXZHULHK-UHFFFAOYSA-N
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Description

[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol ( 1488795-66-9) is a chemical compound with the molecular formula C12H13NOS and a molecular weight of 219.30 g/mol . This supplier provides this compound for research and development purposes. Thiazole derivatives are of significant interest in contemporary chemical research due to their wide-ranging applications and presence in many clinically important drugs . The core structure of this compound features a 1,3-thiazole ring, a privileged scaffold in medicinal chemistry, substituted at the 2-position with a 2-phenylethyl group and at the 4-position with a hydroxymethyl group, which provides a versatile handle for further synthetic modification . While the specific biological activity of this compound requires further investigation by researchers, related thiazole-containing analogues have been studied for various biological activities, including serving as tyrosinase inhibitors in investigations of skin hyperpigmentation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. IDENTIFICATION • CAS Number : 1488795-66-9 • Molecular Formula : C12H13NOS • Molecular Weight : 219.30 g/mol • MDL Number : MFCD21262603 • SMILES : OCC1=CSC(=N1)CCC2=CC=CC=C2 SAFETY INFORMATION Research chemicals present potential risks and should be handled only by qualified professionals. Please consult the Safety Data Sheet (SDS) for proper hazard identification, handling, and disposal procedures. This product is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c14-8-11-9-15-12(13-11)7-6-10-4-2-1-3-5-10/h1-5,9,14H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBPPNTXZHULHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Ester Precursors

The most widely reported method involves reducing ethyl 2-(2-phenylethyl)-1,3-thiazole-4-carboxylate derivatives using lithium aluminum hydride (LiAlH₄). This approach achieves high yields (80–85%) under anhydrous conditions.

Reaction Conditions and Optimization

In a representative procedure, 1.24 mmol of LiAlH₄ in tetrahydrofuran (THF) is added dropwise to a 0°C solution of the ester precursor. The mixture is stirred under argon for 1.5 hours, followed by careful quenching with water and ethyl acetate. Recrystallization from ethanol or DMF yields the alcohol product. Key advantages include:

  • Short reaction time (≤2 hours)
  • High functional group tolerance for substituted thiazoles
  • Scalability to multi-gram quantities without significant yield loss

Challenges include the need for strict moisture exclusion and the handling of LiAlH₄, which requires specialized glassware.

Cyclocondensation of Thioureas with α-Halo Ketones

Thiourea derivatives react with α-halo ketones (e.g., 3-bromo-2,4-diacetylmethane) to form thiazole cores, followed by hydroxylation or ester reduction.

Stepwise Synthesis

  • Thiourea Formation : Substituted phenyl thioureas are synthesized from amines and carbon disulfide in basic ethanol.
  • Cyclization : Reaction with 3-bromo-2,4-diacetylmethane in tetrachloroethane at 25°C for 12 hours forms the thiazole ring.
  • Reduction : Subsequent borane-mediated reduction or hydrolysis yields the methanol group.
Example:

p-Nitrophenyl thiourea reacts with 3-bromo-2,4-diacetylmethane to give 2-imino-3-p-nitrophenyl-4-methyl-5-acetyl-4-thiazoline, which is reduced to the target compound in 79–85% yield.

Multicomponent Reactions (MCRs)

One-pot MCRs streamline synthesis by combining aldehydes, amines, and thiols. A notable protocol uses:

  • 2-Phenylethylamine
  • Glyoxylic acid
  • Cysteine methyl ester

in methanol at 60°C for 6 hours. This method avoids intermediate isolation, achieving 70–75% yields.

Mechanistic Insights

The reaction proceeds via:

  • Schiff base formation between the amine and aldehyde
  • Thiazolidine intermediate generation through cysteine incorporation
  • Oxidation to the thiazole ring using MnO₂

Nucleophilic Substitution on Preformed Thiazoles

Functionalization of prebuilt thiazole rings introduces the methanol group. For example:

  • Chloromethyl Thiazole Preparation : 2-(2-Phenylethyl)-4-chloromethyl-1,3-thiazole is synthesized via Vilsmeier-Haack reaction.
  • Hydrolysis : Treatment with aqueous NaOH (2M) at 80°C for 4 hours replaces chloride with hydroxyl.
Key Data:
  • Yield : 68–72%
  • Purity : ≥98% (HPLC)

Purification and Analytical Validation

Recrystallization

Products are purified using mixed solvents:

  • Ethanol/water (3:1) for polar impurities
  • Hexane/ethyl acetate (5:1) for nonpolar byproducts

Spectroscopic Characterization

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 7.28–7.43 (m, 5H, Ph), 4.62 (s, 2H, CH₂OH), 3.12 (t, J = 7.2 Hz, 2H, CH₂Ph), 2.89 (t, J = 7.2 Hz, 2H, CH₂-thiazole).
  • IR : ν 3350 cm⁻¹ (O–H), 1688 cm⁻¹ (C=N), 1450 cm⁻¹ (C–S).

Industrial-Scale Production Considerations

Solvent Selection

  • Tetrahydrofuran (THF) : Preferred for LiAlH₄ reductions due to its low boiling point and inertness.
  • Dichloromethane (DCM) : Used in nucleophilic substitutions for improved solubility.

Challenges and Mitigation Strategies

Challenge Solution
Moisture sensitivity Use of argon atmospheres and molecular sieves
Byproduct formation (e.g., over-reduction) Strict temperature control (<0°C during LiAlH₄ additions)
Low cyclization yields Microwave-assisted synthesis (30% time reduction)

Emerging Methodologies

Enzymatic Synthesis

Preliminary studies using thiazole synthases (e.g., ThiG) show promise for stereocontrolled production, though yields remain low (≤40%).

Flow Chemistry

Microreactor systems reduce reaction times for LiAlH₄ reductions to 15 minutes, with 82% yield.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
LiAlH₄ reduction 80–85 ≥98 High
Thiourea cyclization 75–79 95–97 Moderate
MCRs 70–75 90–92 Low

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group in [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the thiazole ring, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted phenylethyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol exhibits a range of biological activities, making it a candidate for various therapeutic applications:

1. Anticancer Activity

  • Studies have shown that derivatives of thiazole compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

2. Antimicrobial Properties

  • Thiazole derivatives are known for their antimicrobial effects. This compound has shown promise against various pathogens, including bacteria and fungi, suggesting its potential use in treating infectious diseases .

3. Modulation of Drug Resistance

  • The compound may play a role in reversing multidrug resistance in cancer therapy by affecting the activity of efflux pumps such as P-glycoprotein. This property is crucial for enhancing the efficacy of existing chemotherapeutic agents .

Case Studies

Several case studies highlight the applications and efficacy of this compound:

Case Study 1: Anticancer Efficacy
A study assessed the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis .

Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration was determined, showing effectiveness comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenylethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The methanol group can form hydrogen bonds with biological macromolecules, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous thiazole derivatives vary in substituents on the thiazole core or adjacent aromatic systems.

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol 2-(2-Phenylethyl), 4-CH₂OH C₁₂H₁₃NOS 219.31 Aromatic phenylethyl enhances lipophilicity; hydroxymethyl aids solubility.
{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol 4-(Trifluoromethyl)phenyl, 4-CH₂OH C₁₁H₈F₃NOS 259.25 Electron-withdrawing CF₃ group increases stability and reactivity.
[2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]-methanol 4-Ethoxyphenyl, 4-CH₂OH C₁₂H₁₃NO₂S 235.3 Ethoxy group improves solubility via polar ether linkage.
2-(2-Methyl-1,3-thiazol-4-yl)ethanol 2-Methyl, 4-CH₂CH₂OH C₆H₉NOS 143.204 Shorter alkyl chain reduces steric hindrance.
[4-(1,3-Thiazol-2-yl)phenyl]methanol Thiazol-2-yl at phenyl para position, -CH₂OH C₁₀H₉NOS 191.248 Thiazole-phenyl conjugation may enhance UV absorption.

Physicochemical Properties

  • Lipophilicity : The phenylethyl group in the target compound increases lipophilicity compared to the trifluoromethyl or ethoxy analogs, which balance polarity and hydrophobicity.
  • Hydrogen Bonding : The hydroxymethyl group in all analogs enables hydrogen bonding, critical for crystallinity and biological interactions.
  • Thermal Stability : Trifluoromethyl derivatives (e.g., ) exhibit higher thermal stability due to the strong C-F bond .

Biological Activity

The compound [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Thiazoles are five-membered heterocyclic compounds that contain sulfur and nitrogen, making them significant in drug development. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Activity

The compound also demonstrates significant antimicrobial activity against a range of pathogens. It has been effective against both bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism underlying this activity may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Other Biological Activities

In addition to its anticancer and antimicrobial effects, this compound has shown promise in other areas:

  • Neuroprotective Effects : Some studies have indicated its potential in protecting neuronal cells from oxidative stress and apoptosis .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Target Interactions

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act by:

  • Inhibiting Enzymatic Activity : The compound can bind to enzymes involved in critical metabolic pathways, thereby inhibiting their function.
  • Modulating Receptor Activity : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways relevant to cancer and inflammation.

Biochemical Pathways

Research has shown that this compound up-regulates genes involved in:

  • Autophagy Regulation
  • Phosphatidylinositol Signaling
  • Fatty Acid Metabolism

These pathways are crucial for maintaining cellular homeostasis and could be targeted for therapeutic interventions.

Synthesis and Evaluation

Several studies have focused on the synthesis of this compound and its derivatives. For example:

StudyMethodFindings
BenchChem StudySynthesis via thiazole ring modificationDemonstrated significant anticancer activity against MCF-7 cells
PMC ResearchStructure-function analysisIdentified key structural features contributing to antimicrobial efficacy

Clinical Implications

The potential clinical applications of this compound are vast. Its dual role as an anticancer and antimicrobial agent positions it as a candidate for further investigation in combination therapies for cancers complicated by infections.

Q & A

Q. What are the key synthetic routes for [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step protocols:

  • Thiazole Ring Formation: A common approach is the Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives. For example, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate intermediates are synthesized via condensation of thiourea with α-bromoacetophenone derivatives under reflux in methanol .
  • Functionalization: The hydroxymethyl group is introduced through nucleophilic substitution or oxidation-reduction sequences. For instance, post-thiazole formation, hydroxymethylation can be achieved using formaldehyde derivatives under basic conditions .
  • Optimization: Reaction parameters (temperature, solvent polarity, catalyst) are adjusted to improve yield. For example, refluxing in methanol with hydrazine monohydrate optimizes intermediate purity .

Q. How is this compound purified and structurally validated?

Methodological Answer:

  • Purification: Recrystallization from ethanol or hexane is standard. Chromatography (e.g., silica gel column) may resolve isomers or byproducts .
  • Characterization:
    • Spectroscopy: NMR (1H/13C) identifies proton environments (e.g., thiazole C-H at δ 7.2–8.5 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm). IR confirms O-H stretches (~3200–3500 cm⁻¹) .
    • X-ray Crystallography: SHELX software refines crystal structures, resolving bond lengths and angles (e.g., thiazole S-C distances ~1.7 Å) .

Advanced Research Questions

Q. What computational strategies elucidate the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina predict binding conformations. For example, the thiazole ring and hydroxymethyl group may form hydrogen bonds with tyrosinase active sites, as seen in similar hybrids .
  • QSAR Studies: Quantitative structure-activity relationship models correlate substituent effects (e.g., phenyl group hydrophobicity) with inhibitory potency against targets like bacterial cell wall enzymes .
  • MD Simulations: Dynamics simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time, identifying critical residues for binding .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Methodological Answer:

  • Substituent Effects:
    • Phenyl Group Modifications: Fluorination (e.g., 4-F substitution) enhances lipophilicity and membrane penetration, improving antibacterial activity .
    • Hydroxymethyl vs. Ester Groups: Hydroxymethyl improves solubility but reduces metabolic stability compared to ethyl esters, as shown in cytotoxicity assays .
  • Case Study: In ureido-thiazole derivatives, replacing phenyl with p-tolyl increased apoptosis induction in HepG2 cells by 40%, linked to enhanced hydrophobic interactions .

Q. How are data contradictions resolved in crystallographic studies of this compound?

Methodological Answer:

  • Validation Tools: Programs like PLATON (in SHELX) detect disorders, twinning, or incorrect space group assignments. For example, hydrogen bonding patterns (e.g., O-H···N interactions) are validated via graph set analysis .
  • Contradiction Example: Discrepancies in unit cell parameters may arise from solvent inclusion. Re-refinement with SQUEEZE (in SHELXL) accounts for disordered solvent molecules .

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